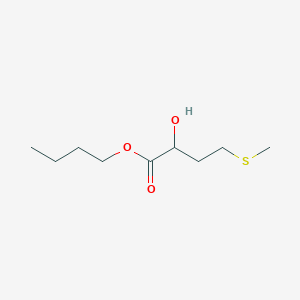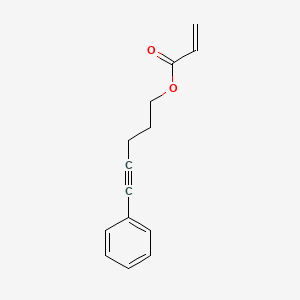
5-Phenylpent-4-yn-1-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpent-4-yn-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentynyl chain and a prop-2-enoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-yn-1-yl prop-2-enoate typically involves a multi-step process. One effective method is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals obtained by bromination of commercially available cinnamaldehyde and its derivatives . The process involves:
Bromination: Cinnamaldehyde is brominated using molecular bromine to form (2Z)-2-bromo-3-arylprop-2-enals.
Dehydrobromination: The brominated product undergoes dehydrobromination in the presence of triethylamine to form a mixture of (E)- and (Z)-isomers.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpent-4-yn-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid for aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
5-Phenylpent-4-yn-1-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Phenylpent-4-yn-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and ester groups can participate in covalent bonding or hydrogen bonding with active sites of enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpent-4-yn-1-ol: A related compound with a hydroxyl group instead of the ester group.
Ethyl (2E)-5-phenylpent-2-ene-4-ynoate: Another enyne compound with similar structural features.
Uniqueness
5-Phenylpent-4-yn-1-yl prop-2-enoate is unique due to its combination of a phenyl group, an alkyne chain, and an ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses.
Propiedades
Número CAS |
876144-80-8 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
5-phenylpent-4-ynyl prop-2-enoate |
InChI |
InChI=1S/C14H14O2/c1-2-14(15)16-12-8-4-7-11-13-9-5-3-6-10-13/h2-3,5-6,9-10H,1,4,8,12H2 |
Clave InChI |
GXFBEIIUDDQGIE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


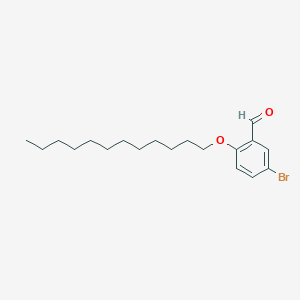
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
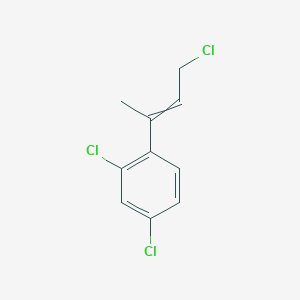
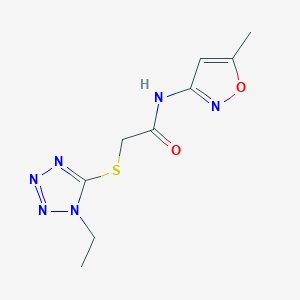
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
